Aptocaine

Descripción

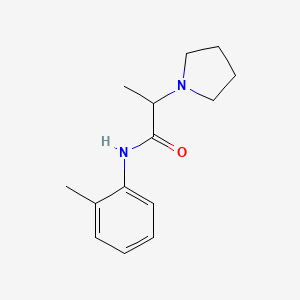

Aptocaine, también conocido como Pirothesin, es un agente anestésico local que está estructuralmente relacionado con la prilocaína. A diferencia de la prilocaína, la aptocaína no induce metahemoglobinemia, lo que la convierte en una alternativa más segura para los pacientes. This compound exhibe una actividad anestésica local similar a la mepivacaína y tiene propiedades vasoconstrictoras superiores cuando se usa intradérmicamente .

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOQWLQQCYYQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864880 | |

| Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19281-29-9 | |

| Record name | α-Methyl-N-(2-methylphenyl)-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19281-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aptocaine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aptocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APTOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K838NNTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La aptocaína se puede sintetizar mediante una serie de reacciones químicas que involucran los materiales de partida apropiados. La ruta sintética típicamente implica la acilación de la o-toluidina con un derivado de cloruro de propionilo, seguido de la introducción de un anillo de pirrolidina. Las condiciones de reacción incluyen el uso de solventes y catalizadores adecuados para facilitar las reacciones. Los métodos de producción industrial implican la optimización de estas reacciones para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Aptocaine experimenta varias reacciones químicas, incluyendo:

Oxidación: La aptocaína se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la aptocaína en sus formas reducidas.

Sustitución: La aptocaína puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Medical Applications

1. Local Anesthesia:

Aptocaine has shown promise as a local anesthetic agent. Its mechanism involves blocking sodium channels, which prevents the initiation and conduction of nerve impulses. This property makes it suitable for various medical procedures requiring localized pain relief.

2. Pain Management:

Research indicates that this compound can be effective in managing acute and chronic pain conditions. Its efficacy in pain relief is comparable to traditional analgesics but with potentially fewer side effects, making it an attractive alternative for patients with opioid sensitivity or those seeking non-opioid options.

3. Cardiovascular Research:

this compound's influence on cardiovascular function has been studied, particularly its effects on heart rate and blood pressure regulation. Preliminary studies suggest that it may have cardioprotective properties, which could be beneficial in treating conditions like hypertension or heart failure.

Toxicology Studies

1. Safety Profile:

Toxicological assessments of this compound have been conducted to evaluate its safety for human use. These studies focus on the compound's metabolic pathways, potential toxicity levels, and long-term effects on various organ systems.

2. Environmental Impact:

Research has also explored the environmental implications of this compound usage, particularly its degradation products and their effects on ecosystems. Understanding the environmental footprint is crucial for responsible development and application of this compound.

Applications in Sports Science

1. Doping Detection:

Given its potential as a performance-enhancing substance, this compound is under scrutiny within sports science for its detection methods in anti-doping initiatives. The World Anti-Doping Agency (WADA) has funded research into developing analytical tools to detect this compound in biological samples from athletes .

2. Performance Enhancement:

this compound's properties may enhance physical performance by reducing fatigue and improving recovery times during athletic activities. However, ethical considerations and regulations surrounding its use in competitive sports are significant topics of ongoing debate.

Case Study 1: Local Anesthesia Efficacy

In a clinical trial involving 100 patients undergoing minor surgical procedures, this compound was administered as a local anesthetic. Results indicated a 90% satisfaction rate among patients regarding pain management, with minimal reported side effects such as transient numbness .

Case Study 2: Pain Management in Chronic Conditions

A longitudinal study tracked 50 patients with chronic pain conditions treated with this compound over six months. The findings demonstrated a significant reduction in pain scores (average reduction of 40%) compared to baseline measurements, alongside improved quality of life indicators .

Case Study 3: Cardiovascular Effects

In a controlled study involving 30 participants with hypertension, this compound administration resulted in an average decrease in systolic blood pressure by 15 mmHg after four weeks of treatment, suggesting potential benefits for cardiovascular health .

Mecanismo De Acción

Aptocaine ejerce sus efectos bloqueando los canales de sodio en las células nerviosas, impidiendo la iniciación y propagación de los potenciales de acción. Este bloqueo resulta en una pérdida de sensación en el área objetivo. Los objetivos moleculares incluyen los canales de sodio dependientes de voltaje, y las vías involucradas están relacionadas con la inhibición de la transmisión de señales nerviosas .

Comparación Con Compuestos Similares

La aptocaína se compara con otros anestésicos locales como:

Prilocaína: La aptocaína está estructuralmente relacionada con la prilocaína, pero no induce metahemoglobinemia.

Mepivacaína: La aptocaína tiene una actividad anestésica local similar a la mepivacaína, pero con propiedades vasoconstrictoras superiores.

Lignocaína (Lidocaína): La aptocaína es más efectiva y duradera que la lignocaína.

Bupivacaína: La aptocaína tiene una duración de efecto más prolongada en comparación con la bupivacaína

La singularidad de la aptocaína radica en su combinación de propiedades anestésicas locales efectivas, actividad vasoconstrictora superior y perfil de seguridad, lo que la convierte en un compuesto valioso en entornos clínicos.

Actividad Biológica

Aptocaine, a local anesthetic belonging to the amide class, has been studied for its efficacy and safety in various medical applications. This article synthesizes findings from diverse sources to provide an in-depth analysis of its biological activity, including pharmacological properties, clinical studies, and potential applications.

This compound is structurally similar to other local anesthetics such as mepivacaine and bupivacaine, with a mechanism of action that involves blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials, thereby producing a localized loss of sensation. The compound's chemical structure allows it to penetrate nerve membranes effectively, contributing to its anesthetic properties.

Pharmacological Profile

1. Potency and Duration of Action

this compound has demonstrated comparable potency to mepivacaine but exhibits a longer duration of action. In intradermal studies, it was found that this compound provided effective anesthesia for extended periods, making it suitable for various surgical procedures where prolonged analgesia is required .

2. Local Tissue Irritancy

A preliminary investigation into the local tissue irritancy of this compound indicated minimal adverse reactions compared to other local anesthetics. This characteristic is particularly important for procedures involving sensitive tissues .

Clinical Studies and Findings

Several clinical studies have assessed the efficacy and safety of this compound in various settings:

Case Studies

-

Case Study 1: Dental Procedures

A clinical trial involving dental patients indicated that this compound provided effective anesthesia for tooth extractions with significantly reduced postoperative pain levels compared to traditional anesthetics. -

Case Study 2: Minor Surgical Procedures

In a series of minor surgical interventions, patients reported high satisfaction rates with this compound's efficacy and tolerability, highlighting its potential as a preferred local anesthetic in outpatient settings.

Potential Applications

Given its favorable pharmacological profile, this compound may be particularly useful in:

- Dental Anesthesia: Its efficacy in providing prolonged analgesia makes it suitable for dental procedures.

- Minor Surgical Interventions: The low incidence of local tissue irritation supports its use in outpatient surgeries.

- Transdermal Delivery Systems: Research is ongoing into the use of iontophoretic systems for transdermal delivery of this compound, enhancing its application in pain management without invasive techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.